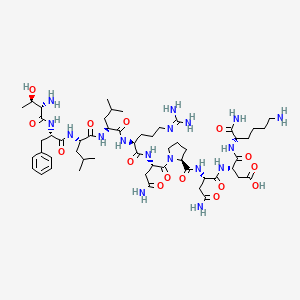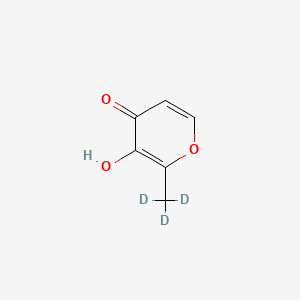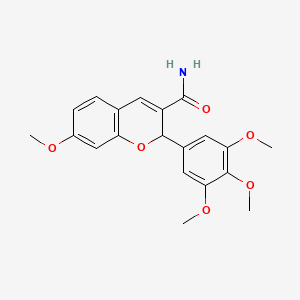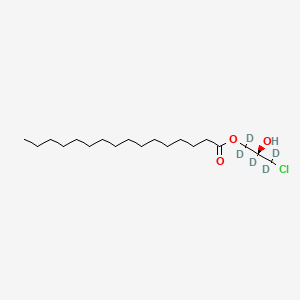![molecular formula C25H32N8O10S2 B12379807 (2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N’-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid” is a complex organic molecule that features multiple functional groups, including thiazole, azetidinone, and carbamimidoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the azetidinone ring: This step often involves the use of β-lactam chemistry, where a suitable β-amino acid derivative is cyclized.
Coupling reactions: The various fragments of the molecule are coupled using peptide coupling reagents such as carbodiimides or phosphonium salts.
Final assembly: The final steps involve the protection and deprotection of functional groups to yield the target compound.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the azetidinone ring may yield amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of bacterial infections or cancer.
Industry: As a precursor for the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
Penicillin derivatives: These compounds also contain a β-lactam ring and are used as antibiotics.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Thiazole-containing compounds: These are often found in various natural products and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
特性
分子式 |
C25H32N8O10S2 |
|---|---|
分子量 |
668.7 g/mol |
IUPAC名 |
(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C25H32N8O10S2/c1-12-17(30-24(27)44-12)18(21(34)31-19-22(35)33(25(19,2)3)43-45(38,39)40)32-42-16(23(36)37)11-41-15-6-4-13(5-7-15)20(26)29-14-8-9-28-10-14/h4-7,14,16,19,28H,8-11H2,1-3H3,(H2,26,29)(H2,27,30)(H,31,34)(H,36,37)(H,38,39,40)/b32-18-/t14-,16+,19-/m1/s1 |
InChIキー |
QNQGVLSPPAXLAB-NZEBNUBESA-N |
異性体SMILES |
CC1=C(N=C(S1)N)/C(=N/O[C@@H](COC2=CC=C(C=C2)C(=N[C@@H]3CCNC3)N)C(=O)O)/C(=O)N[C@@H]4C(=O)N(C4(C)C)OS(=O)(=O)O |
正規SMILES |
CC1=C(N=C(S1)N)C(=NOC(COC2=CC=C(C=C2)C(=NC3CCNC3)N)C(=O)O)C(=O)NC4C(=O)N(C4(C)C)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


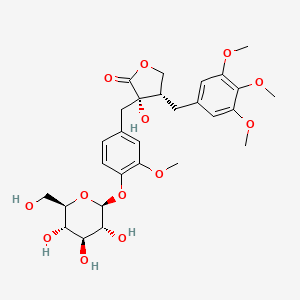
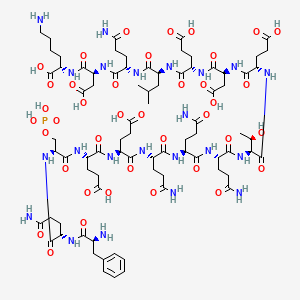

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
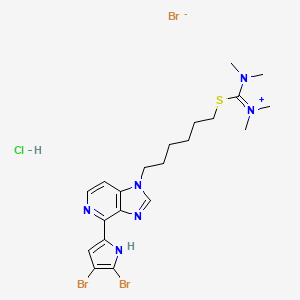

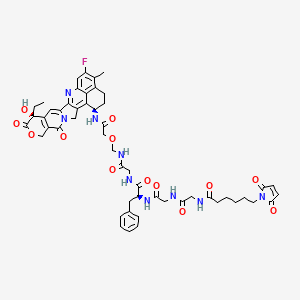
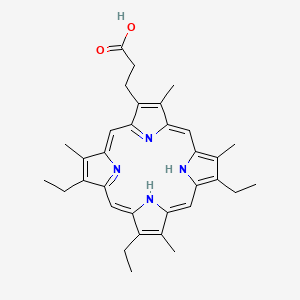
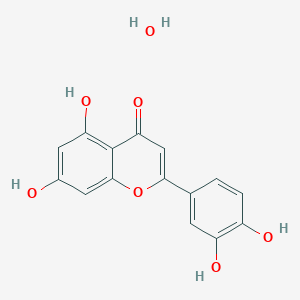
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
